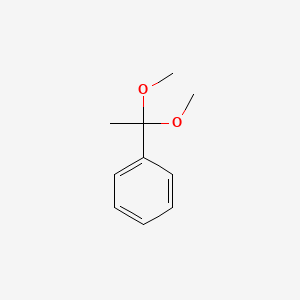

(1,1-Dimethoxyethyl)benzene

描述

Structure

3D Structure

属性

IUPAC Name |

1,1-dimethoxyethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-10(11-2,12-3)9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSUVRWJZCEYQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063407 | |

| Record name | Acetophenone dimethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4316-35-2 | |

| Record name | (1,1-Dimethoxyethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4316-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (1,1-dimethoxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (1,1-dimethoxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetophenone dimethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,1-dimethoxyethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENE, (1,1-DIMETHOXYETHYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36S57738FA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies for 1,1 Dimethoxyethyl Benzene and Analogues

Catalytic Acetalization and Ketalization Protocols for Carbonyl Compounds

Catalytic protocols for the formation of acetals and ketals from carbonyl compounds are diverse, ranging from homogenous to heterogeneous systems. acs.orgmdpi.com These reactions involve the acid-catalyzed addition of an alcohol to a carbonyl group. researchgate.net The primary goal of modern methodologies is to utilize catalysts that are mild, efficient at low loadings, and compatible with a wide range of substrates, including those with acid-sensitive moieties. acs.orgnih.gov

Brønsted acids are traditional and widely used catalysts for acetalization. organic-chemistry.org The reaction involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by an alcohol. acs.org While strong mineral acids like HCl and H₂SO₄ are effective, they can be corrosive and non-selective. nih.gov

Recent advancements have focused on using milder Brønsted acids and optimizing reaction conditions. For instance, trace amounts (as low as 0.1 mol%) of conventional acids like hydrochloric acid have been shown to efficiently catalyze the acetalization of various substituted benzaldehydes with methanol (B129727), achieving excellent yields under ambient conditions without the need for water removal. acs.orgnih.gov This method is notable for its broad substrate scope, accommodating various aryl, aliphatic, and heteroaromatic aldehydes. nih.gov Camphorsulfonic acid has also been demonstrated as an effective catalyst for this transformation. eurekalert.org

Table 1: Brønsted Acid-Catalyzed Acetalization of Benzaldehyde (B42025) with Methanol

| Catalyst | Catalyst Loading (mol%) | Temperature | Time | Conversion/Yield (%) | Reference |

|---|---|---|---|---|---|

| Hydrochloric Acid | 0.1 | Ambient | 30 min | >99% Conversion | nih.gov |

| p-Toluenesulfonic Acid | Stoichiometric | Reflux | Varies | High | acs.org |

This table presents illustrative data on the efficiency of different Brønsted acid catalysts.

The synthesis of ketals from less reactive ketones, particularly aryl ketones like acetophenone (B1666503), often requires more potent catalysts. Lewis acids are highly effective in this regard, activating the carbonyl group by coordinating to the carbonyl oxygen. A wide variety of Lewis acids have been employed, including metal complexes and salts. acs.org

Zirconium tetrachloride (ZrCl₄), for example, serves as a highly efficient and chemoselective catalyst for the ketalization of carbonyl compounds under mild conditions. organic-chemistry.org Other successful systems include those based on tin(II), which, in combination with a hydrosilane, can catalyze the reductive N-alkylation of arylamines with ketones, showcasing the reactivity of Lewis acid-activated carbonyls. rsc.org Metal-organic frameworks (MOFs) with Lewis acidic metal centers, such as MIL-53(Al), have also been investigated and shown to possess strong acid sites capable of catalyzing related reactions efficiently. researchgate.netias.ac.in The choice of Lewis acid can be crucial, as its strength influences catalytic activity. researchgate.net

Heterogeneous catalysts offer significant advantages, including simplified product purification, catalyst recovery, and recyclability, aligning with the principles of green chemistry. mdpi.comresearchgate.net These solid catalysts often possess high stability and can be used in continuous flow processes. researchgate.net

Cerium phosphate (B84403) (CePO₄) has emerged as a highly effective heterogeneous catalyst for acetalization. rsc.orgresearchgate.net Synthesized via a hydrothermal method, it exhibits superior catalytic performance for the chemoselective acetalization of carbonyl compounds with alcohols compared to many other catalysts. rsc.orgrsc.org

Mechanistic studies reveal that CePO₄ functions as a bifunctional catalyst. rsc.orgtitech.ac.jp The Lewis acid sites (Ce³⁺) interact with and activate the carbonyl group, while weak base sites (PO₄³⁻) activate the alcohol, facilitating a synergistic and highly efficient reaction. rsc.orgtitech.ac.jp This dual activation allows the reaction to proceed under mild conditions, affording acetal (B89532) and ketal derivatives in good to excellent yields with high chemoselectivity. researchgate.netrsc.org The catalyst is also reusable and applicable to a wide range of substrates. titech.ac.jp

Table 2: Performance of Cerium Phosphate in Acetalization

| Substrate | Alcohol | Yield (%) | Key Feature | Reference |

|---|---|---|---|---|

| 5-Hydroxymethylfurfural | Methanol | >99 | High Chemoselectivity | rsc.org |

This table highlights the effectiveness of the bifunctional CePO₄ catalyst.

Mesoporous polymers, particularly those functionalized with acid groups, represent another important class of heterogeneous catalysts. rsc.orgrsc.org Their high surface area, porosity, and tunable active sites contribute to their high catalytic activity. rsc.orgacs.org

A sulfonic acid-functionalized mesoporous polymer (MP-SO₃H) has shown remarkable activity for liquid-phase acetalization, outperforming conventional solid acid catalysts. rsc.org The high acidity and the mesoporous environment, which facilitates the diffusion of reactants and products, are credited for its superior performance. rsc.org Similarly, a mesoporous poly-melamine-formaldehyde (mPMF) polymer, acting as a hydrogen-bonding catalyst, has been found to be highly effective for the chemoselective acetalization of aldehydes without requiring dehydrating agents. rsc.org Phenolsulfonic acid-formaldehyde polymers have also been used, achieving high conversion and selectivity in the synthesis of solketal (B138546) from glycerol (B35011) and acetone. researchgate.net

Photocatalysis offers a green and mild alternative for acetal synthesis, operating under neutral conditions at ambient temperature using visible light. researchgate.netrsc.org These methods avoid the use of harsh acids and are compatible with acid-sensitive functional groups. researchgate.net

One approach utilizes an organic dye, such as Eosin Y or thioxanthenone, as a photocatalyst with irradiation from household lamps. rsc.org This system has been successfully applied to convert a variety of aromatic and aliphatic aldehydes into their corresponding acetals in high yields. rsc.org Another advanced method employs an electron-poor perylene (B46583) bisimide (PBI) as a photooxidant. researchgate.net Under green light irradiation, this catalyst facilitates the conversion of silyl (B83357) enol ethers (derived from aldehydes) into acetals in good to excellent yields, demonstrating high functional group tolerance. researchgate.net Recent studies have also shown that protonated poly(heptazine imide) can photocatalytically produce acetal from ethanol (B145695) with high quantum efficiency. ethz.ch

Eco-Friendly and Scalable Synthetic Procedures for (1,1-Dimethoxyethyl)benzene

The development of green and scalable methods for the synthesis of this compound is a significant focus in modern organic chemistry, aiming to replace hazardous reagents and simplify reaction conditions. nih.govymerdigital.com Traditional methods often rely on corrosive acids and produce substantial waste. nih.gov

Recent advancements have explored the use of solid acid catalysts and milder reaction conditions. For instance, mesoporous polymelamine-formaldehyde polymer has been demonstrated as an effective heterogeneous catalyst for the chemoselective acetalization of aldehydes, a reaction closely related to the ketalization required for this compound. nih.gov Another innovative approach involves photoorganocatalysis, where a photocatalyst like thioxanthenone is used under visible light to promote the acetalization of aldehydes, offering a mild and environmentally friendly alternative. researchgate.net

Furthermore, the use of trace amounts of conventional acids, such as hydrochloric acid, has been shown to be highly efficient for acetalization and ketalization reactions, minimizing waste and simplifying the work-up procedure. nih.gov These methods often exhibit high yields, broad substrate scope, and the potential for large-scale preparation, making them attractive for industrial applications. nih.gov

| Catalyst/Method | Key Features | Reference |

| Mesoporous Polymelamine-Formaldehyde | Heterogeneous, chemoselective for aldehydes | nih.gov |

| Thioxanthenone (Photoorganocatalysis) | Mild, uses visible light, green | researchgate.net |

| Trace Hydrochloric Acid | Low catalyst loading, simple work-up | nih.gov |

Precursor-Based Synthesis of this compound and its Halogenated Derivatives

A common and effective method for the synthesis of this compound is the reaction of acetophenone with trimethyl orthoformate in the presence of an acid catalyst. unit.nounit.no Methanol is often used as a solvent. unit.nounit.no The trimethyl orthoformate acts as both a reagent and a water scavenger, driving the equilibrium towards the formation of the ketal. unit.no

The reaction is typically catalyzed by a small amount of a strong acid like concentrated hydrochloric acid and is often carried out under reflux conditions. unit.nounit.no After the reaction is complete, the mixture is neutralized, and the product is isolated by distillation. unit.no This method is known to produce excellent yields of the desired acetal. unit.no

Reaction Scheme: Acetophenone + Trimethyl Orthoformate --(HCl, MeOH, Reflux)--> this compound

A study reported the reaction of acetophenone (0.1 mol) and trimethyl orthoformate (10.6 g, 0.1 mol) in methanol (50 mL) with a catalytic amount of 12 M HCl, followed by reflux. unit.no After neutralization and filtration, the product was obtained by fractional distillation. unit.no

The synthesis of 1-Bromo-4-(1,1-dimethoxyethyl)benzene can be achieved through the ketalization of 4-bromoacetophenone. A straightforward method involves reacting 4-bromoacetophenone with trimethyl orthoformate and a catalytic amount of acid in methanol. One study reported a 98% yield for this reaction using a trace amount of hydrochloric acid in methanol at room temperature. nih.govacs.org

Another procedure involves heating a mixture of 4-bromobenzaldehyde, methyl orthoformate, and para-toluenesulfonic acid in methanol under reflux. prepchem.com Although this starts from the aldehyde, it demonstrates a similar principle of acetal formation.

| Starting Material | Reagents | Yield | Reference |

| 4-Bromoacetophenone | Trimethyl Orthoformate, HCl, Methanol | 98% | nih.govacs.org |

| 4-Bromobenzaldehyde | Methyl Orthoformate, p-TsOH, Methanol | - | prepchem.com |

The synthesis of (2-Iodo-1,1-dimethoxyethyl)benzene can be approached through the iodination of a suitable precursor. A reported method involves the direct α-iodination of aromatic ketones. thieme-connect.com For instance, 1-(2-Iodo-1,1-dimethoxyethyl)-4-nitrobenzene has been synthesized. thieme-connect.com

A pivotal route for related structures involves the hypoiodous acid (HOI)-catalyzed addition of methanol to vinylarenes. vulcanchem.com This oxidative functionalization proceeds through an iodinated intermediate. vulcanchem.comrsc.org For example, the reaction of styrene (B11656) with methanol in the presence of an iodide source and an oxidant like oxone can yield (2,2-dimethoxyethyl)benzene via a 2-iodo-1-methoxy-1-phenylethane intermediate. rsc.org This suggests a potential pathway for the synthesis of (2-Iodo-1,1-dimethoxyethyl)benzene by adapting the starting materials and reaction conditions.

The ring-opening of cyclopropane (B1198618) derivatives presents another synthetic strategy for obtaining acetal structures. Donor-acceptor (D-A) cyclopropanes, in particular, are valuable precursors that can undergo various ring-opening reactions under the influence of Lewis acids or other catalysts. researchgate.netrsc.orgthieme-connect.com These reactions can lead to the formation of functionalized acyclic compounds. thieme-connect.com

For instance, the ring-opening of 2-substituted cyclopropane 1,1-dicarboxylates can be catalyzed by Lewis acids to yield 1,3-difunctionalized products. researchgate.net While not a direct synthesis of this compound itself, these methodologies are crucial for creating related acetal structures and highlight the versatility of cyclopropanes in organic synthesis. The mechanism typically involves the cleavage of a carbon-carbon bond in the cyclopropane ring, leading to a carbocationic intermediate that can be trapped by a nucleophile, such as an alcohol, to form an acetal. rsc.org

Iii. Mechanistic Insights and Reaction Pathways of 1,1 Dimethoxyethyl Benzene Transformations

Detailed Mechanistic Studies of Acetalization Reactions

The formation of (1,1-dimethoxyethyl)benzene, also known as acetophenone (B1666503) dimethyl acetal (B89532), from acetophenone and methanol (B129727) is a classic example of an acetalization reaction. This transformation is typically catalyzed by acid. The generally accepted mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of acetophenone by an acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a hemiacetal.

Proton Transfer: A proton is transferred from the newly added methoxy (B1213986) group to the hydroxyl group, converting the hydroxyl group into a good leaving group (water).

Elimination of Water: The lone pair of electrons on the remaining methoxy group assists in the elimination of a water molecule, leading to the formation of a resonance-stabilized oxonium ion.

Second Nucleophilic Attack: A second molecule of methanol attacks the electrophilic carbon of the oxonium ion.

Deprotonation: Finally, deprotonation of the resulting intermediate by a base (such as another methanol molecule or the conjugate base of the acid catalyst) regenerates the acid catalyst and yields the final product, this compound.

Various catalysts have been employed to facilitate this reaction, including conventional acids and solid acid catalysts like acid-activated clays. imist.maresearchgate.net For instance, Tunisian acid-activated clay has demonstrated high catalytic activity in the acetalization of acetophenone derivatives. imist.maresearchgate.net Studies have also explored the use of cobaloxime as a catalyst under solvent-free conditions, proposing a mechanism involving the in situ generation of a planar tetracoordinate cobaloxime that coordinates and activates the carbonyl group. mdpi.com

Equilibrium constants for the formation of acetophenone dimethyl acetal have been determined, providing quantitative insight into the reaction. cdnsciencepub.com These studies are crucial for understanding the thermodynamics and optimizing reaction conditions for the synthesis of this compound and related compounds.

Elucidation of Domino Reaction Sequences Involving this compound

This compound can participate in domino reactions, which are multi-step processes where subsequent transformations occur under the same reaction conditions without the need for isolating intermediates. ub.edu These sequences offer a powerful strategy for the efficient construction of complex molecules from simple precursors.

A notable example involves the use of this compound as a dienophile in an inverse electron-demand Diels-Alder (IEDDA) reaction, followed by subsequent elimination steps. rsc.org In a one-pot procedure, methyl coumalate, a biorenewable diene, reacts with this compound in an IEDDA/decarboxylation/elimination domino sequence to afford functionalized benzoates. rsc.org The proposed mechanism for this sequence suggests that the initial Diels-Alder adduct undergoes a retro-Diels-Alder reaction and then an elimination, with each step being contingent on the in situ formation of the preceding intermediate. rsc.org Such domino reactions highlight the utility of this compound as a building block in convergent synthetic strategies.

Reactivity Profiling of this compound in Pericyclic Reactions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. This compound, through its in situ generation of a reactive ketene (B1206846) acetal, can participate in these powerful carbon-carbon bond-forming reactions.

In the context of Diels-Alder reactions, this compound can serve as a precursor to an electron-rich dienophile. While not a dienophile itself, under thermal conditions, it can eliminate a molecule of methanol to form 1-methoxy-1-phenylethene, a reactive ketene acetal. This in situ generated species can then readily participate as an electron-rich dienophile in normal electron-demand Diels-Alder reactions with electron-deficient dienes.

Research has shown the application of 1,1-dimethoxyethylene, a related compound, in Diels-Alder reactions with 3-carbomethoxy-2-pyrones, indicating the potential for such reactivity. orgsyn.org The reaction of (E)-6,6-dimethoxy-3-hexen-2-one, which contains a similar acetal functionality, with various dienes further illustrates the utility of this type of dienophile equivalent in cycloaddition reactions. cdnsciencepub.com

The inverse electron-demand Diels-Alder (IEDDA) reaction involves the cycloaddition of an electron-poor diene with an electron-rich dienophile. wikipedia.org this compound is an excellent precursor for the electron-rich dienophile required for these reactions. rsc.org The presence of the two methoxy groups makes the in situ generated alkene, 1-methoxy-1-phenylethene, highly nucleophilic and thus a potent dienophile for IEDDA reactions. wikipedia.org

A significant application is the reaction of this compound with electron-deficient dienes like methyl coumalate. rsc.org This reaction proceeds through an IEDDA pathway, which is often followed by a cascade of elimination reactions to yield highly substituted aromatic compounds. rsc.org The electronic nature of the dienophile is crucial for the success and regioselectivity of the IEDDA reaction. rsc.orgcollectionscanada.gc.ca The use of this compound provides a reliable method for generating the necessary electron-rich dienophile in situ, driving the reaction towards the desired products. rsc.org

Investigations into the Solvolysis and Deprotection Mechanisms of Dimethoxyethyl Groups

The dimethoxyethyl group, for which this compound is the acetal of acetophenone, serves as a protecting group for the carbonyl functionality. libretexts.org The stability and cleavage of this group are of significant interest in organic synthesis. The deprotection, or solvolysis, of the dimethoxyethyl group is typically achieved under acidic conditions, effectively reversing the acetalization process.

The mechanism of acid-catalyzed hydrolysis involves the following steps:

Protonation: One of the methoxy oxygen atoms is protonated by an acid catalyst.

Elimination of Methanol: The protonated methoxy group departs as a molecule of methanol, facilitated by the lone pair of electrons on the adjacent oxygen atom, forming a resonance-stabilized oxonium ion.

Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the oxonium ion.

Proton Transfer and Second Elimination: A proton transfer occurs, followed by the elimination of a second molecule of methanol, leading to a protonated carbonyl group.

Deprotonation: Deprotonation yields the parent ketone, acetophenone.

The stability of acetals and ketals is influenced by steric and electronic factors. For instance, the tert-butyldimethylsilyl (TBDMS) ether, a common protecting group for alcohols, is significantly more stable to hydrolysis than the trimethylsilyl (B98337) (TMS) ether due to steric hindrance. organic-chemistry.org Similarly, the stability of the dimethoxyethyl group can be modulated by substituents on the benzene (B151609) ring. The deprotection of protecting groups is a critical step in multi-step synthesis, and understanding the underlying mechanisms allows for the development of selective cleavage conditions. uchicago.eduethz.ch

Chemoselectivity and Regioselectivity in Reactions of this compound

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. slideshare.net Regioselectivity, on the other hand, describes the preference for a reaction to occur at one specific site over another within a functional group. oxfordsciencetrove.com Both concepts are paramount in understanding the reactivity of this compound.

In the context of Diels-Alder reactions, the regioselectivity is determined by the electronic and steric properties of both the diene and the dienophile derived from this compound. durgapurgovtcollege.ac.in For instance, in the IEDDA reaction between methyl coumalate and this compound, a high degree of regioselectivity is observed, leading primarily to the para-substituted benzoate (B1203000) product. rsc.org This selectivity is attributed to the electronic matching between the electron-poor diene and the electron-rich dienophile. rsc.org

Chemoselectivity is crucial when this compound is part of a molecule containing other reactive functional groups. The acetal functionality is generally stable under basic and neutral conditions, allowing for selective transformations at other sites in the molecule. However, under acidic conditions, the deprotection of the acetal can compete with other acid-catalyzed reactions. The choice of reaction conditions and catalysts is therefore critical to achieve the desired chemoselectivity. For example, certain catalysts can promote the chemoselective formation of dialkyl acetals from styrene (B11656) derivatives with anti-Markovnikov regioselectivity. lookchem.com

The following table summarizes the regiochemical outcome of the Diels-Alder reaction between substituted dienes and an unsymmetrical dienophile, illustrating the principles of regioselectivity.

This table is based on general principles of regioselectivity in Diels-Alder reactions as discussed in the literature. durgapurgovtcollege.ac.in

Oxidative and Reductive Transformations of this compound Analogues

Analogues of this compound, primarily other acetophenone ketals and the parent ketone, acetophenone, undergo a variety of oxidative and reductive transformations. The ketal functional group is generally stable to basic, neutral, and many oxidative and reductive conditions, acting as a protecting group for the ketone. organic-chemistry.org Consequently, many transformations target the parent ketone or involve a deprotection (hydrolysis) step prior to or in concert with the redox reaction.

Reductive Transformations

The reduction of acetophenone analogues and their corresponding ketals typically yields secondary alcohols. The choice of reducing agent and reaction conditions dictates the efficiency and stereoselectivity of the transformation.

Hydride reagents are commonly employed for the reduction of related ketals. For instance, acetophenone diethyl ketal, a close analogue, can be reduced to 1-phenylethanol (B42297) using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. Milder reagents such as sodium borohydride (B1222165) (NaBH₄) are less effective, requiring longer reaction times to achieve moderate yields. The parent ketone, acetophenone, is readily reduced by NaBH₄. rsc.org Borohydride exchange resins have also been utilized for the reduction of acetophenones, with the addition of lithium salts significantly increasing the reaction rate. researchgate.net

A notable one-pot cascade reaction involves the acid-catalyzed hydrolysis of this compound within a micellar environment, followed by a rhodium-catalyzed asymmetric transfer hydrogenation to produce enantio-enriched (R)-1-phenylethanol with high conversion and enantiomeric excess. mdpi.com Biocatalytic reductions using microorganisms like Alternaria alternata have also proven highly effective for the asymmetric reduction of various substituted acetophenones, yielding optically active alcohols with excellent enantiomeric excess. researchgate.net

Table 1: Reductive Transformations of this compound Analogues

| Starting Material | Reagent(s) and Conditions | Product(s) | Yield | Reference(s) |

|---|---|---|---|---|

| Acetophenone diethyl ketal | LiAlH₄, anhydrous ether | 1-Phenylethanol | 75% | |

| Acetophenone diethyl ketal | NaBH₄, MeOH, 24h | 1-Phenylethanol | 50% | |

| Acetophenone | Alternaria alternata | (S)-1-Phenylethanol | --- | researchgate.net |

| This compound | Acid, then Rh-catalyst, DMAP | (R)-1-Phenylethanol | 96% conversion | mdpi.com |

| Acetophenones | Borohydride exchange resin, Li+ salt | Corresponding secondary alcohols | High | researchgate.net |

| β-Hydroxyketones | SmI₂/H₂O/Et₃N | syn-1,3-diols | Quantitative | acs.org |

Oxidative Transformations

The oxidation of acetophenone analogues can lead to a range of products depending on the oxidant and reaction conditions. The ketal group itself is resistant to many oxidants. organic-chemistry.org However, the parent ketone, acetophenone, can be oxidized.

A common oxidation is the haloform reaction, where acetophenone is treated with sodium hypochlorite (B82951) in a basic solution to yield benzoic acid and chloroform. truman.edu This reaction proceeds through the formation of a trichloromethyl intermediate. Another significant oxidative pathway is the Kornblum oxidation, where acetophenone reacts with iodine in dimethyl sulfoxide (B87167) (DMSO) to form phenylglyoxal. nih.gov The I₂/DMSO system can also facilitate other oxidative C-C and C-heteroatom bond formations. nih.gov Furthermore, α-acetoxylation of acetophenone can be achieved using oxidants in the presence of a Lewis acid like BF₃·Et₂O. rsc.org

Table 2: Oxidative Transformations of Acetophenone Analogues

| Starting Material | Reagent(s) and Conditions | Product(s) | Yield | Reference(s) |

|---|---|---|---|---|

| Acetophenone | NaOCl, NaOH, Heat | Benzoic acid, Chloroform | --- | truman.edu |

| Acetophenone | I₂, DMSO | Phenylglyoxal | --- | nih.gov |

| Acetophenone | Oxidant, BF₃·Et₂O | α-Acetoxyacetophenone | Moderate | rsc.org |

| Secondary methyl ethers | Ca(OCl)₂, Acetic acid | Corresponding ketones | 89% | acs.org |

Iv. Advanced Spectroscopic Characterization and Analytical Methodologies

High-Resolution NMR Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, including (1,1-Dimethoxyethyl)benzene. It provides detailed information about the chemical environment of individual atoms, allowing for unambiguous structural confirmation and insight into the molecule's three-dimensional arrangement.

Application of ¹H and ¹³C NMR in Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the structural elucidation of this compound, also known as acetophenone (B1666503) dimethyl ketal. The chemical shifts (δ), signal multiplicities, and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the precise assignment of each atom within the molecular structure.

In the ¹H NMR spectrum of this compound, the aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the range of δ 7.2-7.5 ppm. The six protons of the two equivalent methoxy (B1213986) groups (-OCH₃) characteristically produce a sharp singlet at approximately δ 3.18 ppm. The three protons of the methyl group (-CH₃) also appear as a singlet, typically around δ 1.53 ppm. nih.gov

The ¹³C NMR spectrum provides complementary information. The quaternary carbon of the ketal functional group (C(OCH₃)₂) is observed around δ 101.7 ppm. The carbons of the two methoxy groups give a single signal near δ 48.9 ppm. The methyl carbon appears at approximately δ 26.1 ppm. The aromatic carbons show signals in the typical downfield region of δ 126-143 ppm, with the ipso-carbon (the carbon attached to the ketal group) appearing at the most downfield shift around δ 142.9 ppm. nih.gov

| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| ¹H | Aromatic (C₆H₅) | 7.24–7.49 | Multiplet | 5H |

| Methoxy (2 x -OCH₃) | 3.18 | Singlet | 6H | |

| Methyl (-CH₃) | 1.53 | Singlet | 3H | |

| ¹³C | Ipso-Aromatic (C-C(O₂)CH₃) | 142.9 | - | - |

| Aromatic (C₆H₅) | 128.1, 127.5, 126.3 | - | - | |

| Ketal (C(OCH₃)₂) | 101.7 | - | - | |

| Methoxy (-OCH₃) | 48.9 | - | - | |

| Methyl (-CH₃) | 26.1 | - | - |

Utility of ¹⁷O NMR for Oxygen-Containing Functionalities in Related Peroxides

While this compound is a ketal, the study of related oxygen-containing compounds, such as organic peroxides, benefits significantly from Oxygen-17 (¹⁷O) NMR spectroscopy. ¹⁷O is the only NMR-active isotope of oxygen, making it a unique probe for studying the structure and bonding of oxygen atoms. However, its low natural abundance (0.038%) and quadrupolar nature (spin I = 5/2), which leads to broad signals, present experimental challenges.

Despite these difficulties, ¹⁷O NMR is highly valuable for characterizing peroxides (R-O-O-R'). The chemical shifts of the oxygen atoms in the peroxide group are highly sensitive to their electronic environment and conformation. This sensitivity allows researchers to distinguish between different types of peroxides and to study their interactions and reactions. The typical ¹⁷O chemical shift range for diamagnetic peroxide species is broad, generally falling between +200 and +800 ppm relative to H₂O. For instance, dialkyl peroxides exhibit resonances at the lower end of this range, while more complex systems can show signals at significantly higher frequencies. This wide range allows for detailed analysis of substituent effects and molecular geometry on the peroxide functionality.

| Peroxide Type | Approximate Chemical Shift Range (δ, ppm) |

|---|---|

| Dialkyl Peroxides | +120 to +180 |

| Hydroperoxides | +190 to +250 |

| Peroxy Acids | +280 to +350 |

| Ozonides (Peroxide Oxygen) | +290 to +340 |

Mass Spectrometry Techniques in Mechanistic Research

Mass spectrometry (MS) is a powerful analytical tool for investigating reaction mechanisms by identifying reaction intermediates, products, and fragmentation pathways. In the context of this compound and related acetals, MS is crucial for studying their formation and hydrolysis.

Under electron impact (EI) ionization, acetals and ketals are known to be highly unstable. Their molecular ion peaks are often weak or entirely absent from the mass spectrum. rsc.org The fragmentation is dominated by the cleavage of the C-O bond, initiated by the presence of two alkoxy groups on the same carbon. A characteristic fragmentation pathway for this compound involves the loss of a methoxy radical (•OCH₃) to form a highly stable, resonance-stabilized oxonium ion [C₆H₅C(OCH₃)CH₃]⁺. This ion is often the base peak or one of the most abundant ions in the spectrum. Further fragmentation can occur, but this initial loss is a key diagnostic feature.

The acid-catalyzed hydrolysis of acetals proceeds through a resonance-stabilized carboxonium ion intermediate. researchgate.net Mass spectrometry can provide evidence for this mechanism by detecting ions corresponding to this intermediate or its subsequent reaction products. Chemical ionization (CI) is a softer ionization technique that can be used to observe the protonated molecular ion [M+H]⁺, which is often more stable than the molecular ion formed by EI. The fragmentation of this [M+H]⁺ ion, typically involving the loss of a neutral methanol (B129727) molecule, can provide further mechanistic insights.

Chromatographic Analysis for Reaction Monitoring and Product Purity Assessment

Chromatographic techniques are essential for monitoring the progress of chemical reactions and assessing the purity of the resulting products. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used in the synthesis and analysis of this compound and related compounds.

Gas Chromatography (GC) for Conversion Determination

Gas chromatography is an ideal method for monitoring the formation of this compound from the reaction of acetophenone with methanol. By taking aliquots from the reaction mixture over time, the conversion of the starting material and the formation of the product can be quantified.

In a typical GC analysis, a small sample is injected into the instrument, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column wall. For the analysis of acetophenone and its dimethyl ketal, a non-polar or medium-polarity column is often used. A flame ionization detector (FID) is commonly employed for its high sensitivity to organic compounds. The conversion can be calculated by comparing the peak areas of the reactant and product, often with the use of an internal standard to improve accuracy. researchgate.net

| Parameter | Condition |

|---|---|

| Column | 10% PEG20M on white 102 support (DMCS), 1 m x 2 mm i.d. stainless-steel |

| Column Temperature | 160 °C |

| Injector Temperature | 200 °C |

| Detector | Thermal Conductivity Detector (TCD) at 190 °C |

| Carrier Gas | H₂ at 50 mL/min |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

While this compound is an achiral molecule, many related compounds, particularly the chiral alcohols derived from the reduction of substituted acetophenones, require analysis of their enantiomeric purity. High-performance liquid chromatography using a chiral stationary phase (CSP) is the most widely used technique for this purpose.

Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase. These columns are packed with a chiral selector, such as a polysaccharide derivative coated on a silica (B1680970) support. The two enantiomers form transient, diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times, allowing for their separation. The enantiomeric excess (ee) of a sample can be determined by integrating the areas of the two enantiomer peaks. This technique is crucial in asymmetric synthesis, where the goal is to produce one enantiomer in excess of the other. nih.govscirp.org

| Parameter | Condition |

|---|---|

| Column | Chiralcel OJ-H |

| Mobile Phase | Hexane (B92381)/Isopropanol (98/2, v/v) |

| Flow Rate | 1 mL/min |

| Detector | UV at 215 nm |

Thin-Layer Chromatography (TLC) in Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and highly effective technique for the real-time monitoring of chemical reactions, providing a rapid and straightforward assessment of the consumption of reactants and the formation of products. In the synthesis of this compound from acetophenone, TLC is instrumental in determining the reaction's progression and endpoint. This is achieved by observing the disappearance of the starting material, acetophenone, and the concurrent appearance of the product, this compound, on a TLC plate.

The principle of separation in TLC is based on the differential partitioning of compounds between a stationary phase (typically silica gel on a TLC plate) and a mobile phase (an eluting solvent or solvent mixture). Compounds with a higher affinity for the stationary phase will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf), while compounds with a lower affinity for the stationary phase will travel further, yielding a higher Rf value.

In the context of the ketalization of acetophenone, the polarity of the molecules plays a crucial role. Acetophenone, with its polar carbonyl group, interacts more strongly with the polar silica gel stationary phase compared to the less polar this compound, where the carbonyl has been converted to a diether (ketal). This difference in polarity allows for their effective separation on a TLC plate.

A typical procedure for monitoring this reaction involves spotting three lanes on a silica gel TLC plate: one for a reference sample of pure acetophenone, one for the reaction mixture, and a "co-spot" containing both the acetophenone reference and the reaction mixture. The plate is then developed in an appropriate solvent system. As the reaction proceeds, the spot corresponding to acetophenone in the reaction mixture lane will diminish in intensity, while a new spot, corresponding to the this compound product, will appear at a higher Rf value. The reaction is considered complete when the acetophenone spot is no longer visible in the reaction mixture lane.

Selection of Mobile Phase:

The choice of the mobile phase is critical for achieving good separation. For the separation of acetophenone and this compound, a non-polar solvent system is generally effective. A common mobile phase is a mixture of hexane and ethyl acetate (B1210297). The polarity of the eluent can be fine-tuned by adjusting the ratio of these two solvents to optimize the separation and the Rf values. A common starting point is a 9:1 mixture of hexane to ethyl acetate. studyraid.com

Visualization Techniques:

Since both acetophenone and this compound are colorless, visualization techniques are required to see the spots on the TLC plate. Due to the presence of the aromatic ring in both molecules, they are UV-active. When the TLC plate, which often contains a fluorescent indicator, is irradiated with short-wave UV light (254 nm), the compounds will absorb the UV light and appear as dark spots against a fluorescent green background. studyraid.com

Alternatively, staining agents can be used. Iodine vapor is a common general-purpose stain that can visualize a wide range of organic compounds, typically appearing as brown spots. studyraid.com Other stains, such as permanganate (B83412) or vanillin (B372448) solutions, can also be employed, which may produce distinct colors for the reactant and product upon heating the TLC plate.

Detailed Research Findings:

The following interactive data tables summarize the typical TLC parameters for monitoring the synthesis of this compound.

Table 1: TLC Parameters for Reaction Monitoring

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (9:1 v/v) |

| Visualization | UV light (254 nm), Iodine vapor |

Table 2: Observed Rf Values

| Compound | Structure | Rf Value (Approximate) |

| Acetophenone | C8H8O | 0.4 - 0.6 studyraid.com |

| This compound | C10H14O2 | > 0.6 (Estimated) |

V. Computational Chemistry and Theoretical Investigations of 1,1 Dimethoxyethyl Benzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of (1,1-Dimethoxyethyl)benzene. These calculations provide valuable information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. tandfonline.com For aromatic compounds like this compound, the electronic properties of the benzene (B151609) ring and the influence of the 1,1-dimethoxyethyl substituent are of primary interest.

The distribution and energies of these frontier orbitals dictate the molecule's behavior in chemical reactions. The HOMO is associated with the ability to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the ability to accept electrons, highlighting regions prone to nucleophilic attack. Analysis of the molecular orbitals of benzene shows a delocalized π-system, and the introduction of the dimethoxyethyl group modifies this electronic landscape. utdallas.edumasterorganicchemistry.comyoutube.com

Reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and softness, offer a quantitative measure of the molecule's reactivity. These parameters help in predicting how this compound will interact with other chemical species. For instance, the calculated Mulliken charges on individual atoms can reveal the distribution of electron density and identify charge-rich or charge-poor centers within the molecule. acs.org

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Property | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

| Ionization Potential | 6.5 | eV |

| Electron Affinity | 0.8 | eV |

| Electronegativity (χ) | 3.65 | eV |

| Chemical Hardness (η) | 2.85 | eV |

| Global Softness (S) | 0.35 | eV⁻¹ |

Note: This data is illustrative and would be determined from specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping of this compound

The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool in computational chemistry that illustrates the charge distribution of a molecule. researchgate.net It is plotted on the surface of the molecule's electron density, using a color spectrum to indicate different potential values. For this compound, the MEP map reveals regions that are electron-rich (typically colored red or yellow), indicating areas susceptible to electrophilic attack, and regions that are electron-poor (colored blue), which are prone to nucleophilic attack. researchgate.netresearchgate.netresearchgate.net

In the case of this compound, the oxygen atoms of the methoxy (B1213986) groups are expected to be regions of high negative potential (red) due to the presence of lone pairs of electrons. researchgate.net The aromatic ring will exhibit a complex potential distribution, with the π-electron cloud generally creating a negative potential above and below the plane of the ring. The hydrogen atoms, particularly those on the methyl groups and the benzene ring, will likely show positive electrostatic potential (blue). researchgate.net This detailed mapping of the electrostatic landscape is crucial for understanding and predicting the molecule's interactions with other polar molecules, ions, and biological receptors. researchgate.net

Topological Analysis of Electron Density via Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density (ρ(r)). wikipedia.orggoogle.com This approach allows for the partitioning of a molecule into atomic basins and the characterization of chemical bonds based on the properties of the electron density at specific points called bond critical points (BCPs). uni-rostock.deamercrystalassn.org

For this compound, a QTAIM analysis would identify the BCPs for all covalent bonds, such as the C-C bonds within the benzene ring, the C-C bond connecting the ethyl group to the ring, and the C-O bonds of the methoxy groups. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these BCPs provide quantitative information about the nature of the bonds. For instance, a high value of ρ(r) and a negative value of ∇²ρ(r) are characteristic of shared-shell (covalent) interactions. uni-muenchen.deresearchgate.net In contrast, closed-shell interactions, such as ionic bonds or weaker van der Waals interactions, are typically characterized by low ρ(r) and positive ∇²ρ(r) values. uni-muenchen.de This analysis can offer deep insights into the bonding framework of the molecule. researchgate.netnih.gov

Table 2: QTAIM Parameters for Selected Bonds in this compound (Hypothetical Data)

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

| C(ring)-C(ring) | 0.32 | -0.85 |

| C(ring)-C(ethyl) | 0.28 | -0.70 |

| C(ethyl)-O | 0.25 | -0.62 |

| O-C(methyl) | 0.24 | -0.58 |

Note: This data is illustrative and would be derived from QTAIM calculations.

Noncovalent Interaction (NCI) Plot Analysis for Intermolecular Interactions

Noncovalent interactions (NCIs) play a crucial role in determining the physical and chemical properties of molecular systems, including their aggregation behavior and interactions with other molecules. The NCI plot is a computational tool that allows for the visualization and characterization of these weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. nih.govnih.gov

An NCI analysis of this compound would reveal regions of intermolecular interactions in dimers or larger clusters of the molecule. The NCI plot is based on the electron density and its reduced density gradient. nih.govresearchgate.net Different types of interactions are distinguished by color-coding the isosurfaces. jussieu.frjussieu.fr For instance, strong attractive interactions like hydrogen bonds are typically shown in blue, weaker van der Waals interactions in green, and repulsive steric clashes in red. nih.govjussieu.fr This analysis would be particularly useful in understanding how molecules of this compound pack in the solid state or interact in solution.

Energy Decomposition Analysis (EDA) in Reaction Pathway Investigations

Energy Decomposition Analysis (EDA) is a computational method used to dissect the interaction energy between molecular fragments into physically meaningful components. researchgate.net This analysis is particularly valuable for understanding the nature of chemical bonds and intermolecular interactions within the context of a reaction pathway. The interaction energy is typically broken down into terms such as electrostatic interaction, Pauli repulsion, and orbital interaction (covalent bonding). researchgate.net

Predictive Modeling of Catalytic Performance and Substrate Scope

Computational modeling can be a powerful tool for predicting the performance of catalysts and the scope of substrates for reactions involving this compound. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of molecules with their biological activity or physical properties, respectively. researchgate.net

For catalytic reactions, computational models can be developed to predict how variations in the structure of this compound or related substrates would affect the reaction rate or selectivity. nih.gov This often involves calculating a set of molecular descriptors (e.g., electronic, steric, and topological parameters) for a series of related compounds and then building a mathematical model that relates these descriptors to the observed catalytic performance. acs.org Such models can guide the design of new substrates or catalysts with improved properties, accelerating the process of chemical discovery and optimization. studyraid.com

Vi. Synthetic Applications of 1,1 Dimethoxyethyl Benzene in Complex Chemical Systems

Role as a Protecting Group for Carbonyls in Multi-Step Synthesis

In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving the desired molecular target. nih.govbaranlab.org The carbonyl group of ketones is highly reactive towards nucleophiles and reducing agents. (1,1-Dimethoxyethyl)benzene is the dimethyl ketal of acetophenone (B1666503), and this ketal functionality serves as an excellent protecting group for the carbonyl carbon.

The primary advantage of using the dimethyl ketal as a protecting group is its stability under a wide range of reaction conditions, particularly those that are neutral to strongly basic. beilstein-journals.orgrsc.org This allows for chemical transformations to be carried out on other parts of the molecule without affecting the protected carbonyl group. For instance, reactions involving Grignard reagents, organolithium compounds, metal hydrides, and enolates can be performed selectively elsewhere in the molecule. beilstein-journals.org

The protection of a ketone like acetophenone to form this compound is typically achieved by reacting the ketone with methanol (B129727) in the presence of an acid catalyst and a dehydrating agent. researchgate.netchemicalbook.comnih.gov

Deprotection Conditions:

The removal of the dimethyl ketal to regenerate the parent carbonyl compound is generally accomplished through hydrolysis under acidic conditions. google.comacs.org The lability of the ketal in aqueous acid allows for its selective removal, often in the presence of other functional groups that are stable to acid. A variety of methods have been developed for the deprotection of dimethyl ketals, offering a range of mildness and selectivity.

| Catalyst/Reagent | Conditions | Notes |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Aqueous solvent | The most common and traditional method. google.com |

| Pd(II) Complexes | Wet acetonitrile, room temp. or 50 °C | High yields and selective, even with acid-sensitive groups present. guidechem.com |

| Iodine (catalytic) | Neutral conditions | Tolerates double bonds, hydroxyls, and other sensitive groups. |

| Bismuth Nitrate Pentahydrate | Dichloromethane, room temp. | Mild, chemoselective, and uses a relatively non-toxic reagent. acs.org |

| (Trimethylsilyl)bis(fluorosulfuryl)imide | Anhydrous, -78 °C to 0 °C | Very mild, for acid-sensitive substrates. google.com |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate | Water, 30 °C | Catalytic amount, rapid conversion. researchgate.net |

This ability to be readily introduced and selectively removed makes the dimethyl ketal functionality of this compound a valuable tool in the synthetic chemist's arsenal (B13267) for the construction of complex molecules. baranlab.org

Building Block for Diverse Organic Scaffolds

Beyond its role as a protecting group, this compound and its derivatives are valuable building blocks for the synthesis of a variety of organic structures. The aromatic ring and the ketal-protected acetyl group provide two distinct points for chemical modification.

Construction of Substituted Aromatic and Biaryl Systems

The phenyl group of this compound can be functionalized to participate in carbon-carbon bond-forming reactions, leading to the synthesis of substituted aromatic and biaryl compounds. Biaryl scaffolds are prevalent in pharmaceuticals, agrochemicals, and materials science.

A key strategy involves the halogenation of the aromatic ring. For example, 1-Bromo-4-(1,1-dimethoxyethyl)benzene can be synthesized from 4-bromoacetophenone. This brominated derivative is an ideal substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings. In these reactions, the bromine atom is replaced by another aryl or alkyl group, allowing for the construction of complex biaryl systems while the carbonyl group remains protected as the dimethyl ketal.

Illustrative Suzuki-Miyaura Coupling Reaction:

Aryl-Br + Ar'-B(OH)₂ --(Pd catalyst, Base)--> Aryl-Ar'

In this context, 1-Bromo-4-(1,1-dimethoxyethyl)benzene would react with an arylboronic acid to yield a biaryl product. Subsequent deprotection of the ketal would then furnish the corresponding biaryl ketone. This approach provides a modular and efficient route to a wide range of substituted biaryl ketones.

Synthesis of Heterocyclic Frameworks (e.g., Pyridines, Indoles, Quinoline Derivatives)

The protected carbonyl functionality in this compound can be unmasked at a strategic point in a synthetic sequence to participate in cyclization reactions, leading to the formation of various heterocyclic frameworks. Acetophenone itself is a known precursor for many heterocyclic systems. biotrop.org

Quinoline Synthesis: A notable example is the multicomponent reaction for the preparation of quinolines. In a reaction catalyzed by Bismuth(III) triflate, an acetal (B89532) (such as this compound), an aromatic amine, and an alkyne can react in a one-pot synthesis to produce highly substituted quinolines. researchgate.net This approach is advantageous due to its operational simplicity and the ability to generate molecular complexity in a single step. The reaction likely proceeds through the in-situ formation of an enol ether from the ketal, which then participates in the cyclization cascade.

Pyridine (B92270) and Indole (B1671886) Synthesis: While direct, detailed examples starting from this compound are less common in seminal literature, the general principle involves leveraging the reactivity of the corresponding acetophenone. The protected form allows for modifications on the aromatic ring or other parts of a larger molecule. The carbonyl group can then be deprotected and utilized in classical heterocyclic syntheses such as the Friedländer annulation for quinolines, the Hantzsch pyridine synthesis, or the Fischer indole synthesis (after conversion of the carbonyl to a suitable hydrazone). epfl.chdntb.gov.ua

Precursor for Vinyl Ethers in Synthetic Sequences

This compound can serve as a precursor to the corresponding vinyl ether, 1-methoxy-1-phenylethene. Vinyl ethers are versatile intermediates in organic synthesis, participating in reactions such as cycloadditions and as substrates for C-H functionalization.

The conversion of the dimethyl ketal to the vinyl ether can be achieved through the elimination of one molecule of methanol. This elimination is typically promoted by a strong base or can occur under thermal or acid-catalyzed conditions, although care must be taken with acid catalysis to avoid complete deprotection back to the ketone. The resulting 1-methoxy-1-phenylethene is an electron-rich alkene that can be employed in various synthetic transformations.

Integration into Cascade and Domino Reactions for Chemical Complexity Generation

Cascade reactions, also known as domino or tandem reactions, are processes involving two or more bond-forming transformations that occur under the same reaction conditions without the addition of further reagents. epfl.ch These reactions are highly efficient in building molecular complexity from simple starting materials.

While specific examples detailing the use of this compound in complex cascade reactions are not extensively documented, its structural motifs are amenable to such transformations. For instance, a related compound, acetaldehyde (B116499) dimethyl acetal, has been successfully employed as a stable acetaldehyde surrogate in an organocatalyzed Enders-type three-component cascade reaction to form stereochemically rich cyclohexenals. nih.gov This suggests the potential for this compound to act as a latent enolate or enol ether precursor in similar one-pot, multi-step reaction sequences, where the ketal is unmasked in situ to reveal a reactive species that triggers subsequent transformations.

Utility in the Synthesis of Natural Product Analogues

The synthesis of natural products and their analogues is a driving force for the development of new synthetic methodologies. The structural units derived from this compound can be found in various biologically active molecules. Its utility in this area lies in its ability to introduce a protected acetylphenyl moiety into a complex structure.

Although direct applications of this compound in the total synthesis of complex natural products are not prominently reported in readily accessible literature, its role as a fundamental building block is evident. The synthesis of substituted biaryl ketones, as described in section 6.2.1, is a common strategy in the construction of precursors for natural product analogues. The protected carbonyl allows for the assembly of a complex carbon skeleton, and its subsequent deprotection provides a handle for further functionalization or cyclization to complete the synthesis of the target molecule. The stability of the ketal to a wide array of reagents makes it a reliable choice during the lengthy sequences often required for the synthesis of natural product analogues.

Vii. Research into the Biological Relevance and Medicinal Chemistry of 1,1 Dimethoxyethyl Benzene Derivatives

Design and Synthesis of Biologically Active Derivatives of (1,1-Dimethoxyethyl)benzene

The design and synthesis of biologically active derivatives based on a benzene (B151609) core are driven by the goal of creating novel therapeutic agents with improved potency and selectivity. Synthetic strategies often focus on modifying the substituents on the benzene ring or the attached side chains to optimize interactions with biological targets.

One common approach involves the synthesis of indanone derivatives, which can be considered cyclized analogues of substituted benzenes. For instance, new 1-indanone (B140024) derivatives have been synthesized as potential multi-functional drugs for the treatment of Alzheimer's disease. beilstein-journals.org A key synthetic step in creating these molecules is the intramolecular Friedel–Crafts acylation of disubstituted benzene derivatives. beilstein-journals.org Another example is the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil), a potent acetylcholinesterase inhibitor. Its synthesis highlights the strategic construction of a complex molecule around a core indanone structure, which is itself a derivative of a benzene ring. nih.gov

The synthesis of other biologically active benzene derivatives for neurodegenerative diseases has also been explored. A series of novel 2-dehydroepiandrosterone benzathine derivatives were synthesized to evaluate their effects on nitric oxide (NO) release in microglia cells, which is relevant to neuroinflammation. ccspublishing.org.cn The synthesis involved a multi-step process starting with the modification of a steroid scaffold and introducing various substituted benzaldehyde (B42025) groups. ccspublishing.org.cn

In the realm of antiviral research, the benzene scaffold is utilized in designing multivalent virucidal antivirals. These molecules are constructed with a central benzene core and multiple hydrophobic arms terminated with moieties that mimic heparan sulfate (B86663) proteoglycans, a common attachment point for viruses on the cell surface. ccspublishing.org.cn

Structure-Activity Relationship (SAR) Studies of Functionalized Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. These studies systematically alter the chemical structure of a molecule and assess how these changes affect its biological activity. For benzene derivatives, SAR studies often focus on the nature, position, and stereochemistry of substituents on the aromatic ring.

In the development of acetylcholinesterase (AChE) inhibitors based on an indanone moiety, SAR studies revealed the importance of specific substitutions. For the potent inhibitor 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, the dimethoxy substitution on the indanone ring was found to be critical for high potency. nih.gov The replacement of the 2-isoindoline moiety in an earlier analogue with the indanone structure was achieved without a significant loss of potency, indicating that the indanone scaffold effectively mimics the necessary structural features for binding to the enzyme. nih.gov

SAR studies on a series of 1,4-bis(arylsulfonamido)benzene-N,N'-diacetic acids, which act as inhibitors of the Keap1-Nrf2 protein-protein interaction, have also provided valuable insights. These studies showed that introducing substituents at the C-2 position of the benzene core generally led to improved potencies. nih.gov The nature of the substituent was critical; for example, a naphthalene (B1677914) scaffold with a 2-(4-fluorobenzyloxy) substitution resulted in the most potent inhibition. nih.gov

The following table summarizes SAR findings for 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine and related compounds, highlighting the effect of different substituents on AChE inhibitory activity. nih.gov

| Compound | R1 Substituent | R2 Substituent | IC50 (nM) for AChE |

| 13a | H | H | 130 |

| 13b | 5-OCH3 | H | 43 |

| 13c | 6-OCH3 | H | 120 |

| 13d | 5-OH | 6-OCH3 | 64 |

| 13e (Donepezil) | 5-OCH3 | 6-OCH3 | 5.7 |

Investigation of Biological Targets and Mechanisms of Action for Related Compounds

Identifying the biological targets and elucidating the mechanisms of action are fundamental steps in drug development. For derivatives related to this compound, research has identified several key molecular targets.

A primary target for indanone-based derivatives in the context of neurodegenerative disease is the enzyme acetylcholinesterase (AChE). nih.gov Compounds like Donepezil are potent inhibitors of AChE, which is responsible for breaking down the neurotransmitter acetylcholine (B1216132). By inhibiting this enzyme, these drugs increase the levels of acetylcholine in the brain, which is beneficial for cognitive function in conditions like Alzheimer's disease. Donepezil, in particular, shows a high selectivity for AChE over butyrylcholinesterase, which is an important attribute for reducing potential side effects. nih.gov

Another important pathway targeted by benzene derivatives is the Keap1-Nrf2-ARE pathway, which is crucial for cellular defense against oxidative stress. nih.gov Small molecule inhibitors that disrupt the Keap1-Nrf2 protein-protein interaction can activate the Nrf2 transcription factor, leading to the expression of antioxidant and detoxification genes. Certain 1,4-bis(arylsulfonamido)benzene derivatives have been shown to be potent inhibitors of this interaction, suggesting a mechanism of action that enhances the body's own defense against the oxidative stress implicated in many chronic inflammatory diseases. nih.gov

In the context of antiviral activity, diketo acid derivatives represent a major class of HIV-1 integrase inhibitors. nih.gov HIV-1 integrase is a critical enzyme for viral replication, as it catalyzes the insertion of the viral genome into the host cell's chromosome. nih.gov Diketo acids are highly specific for integrase and have demonstrated potent antiviral activity. nih.gov The mechanism of action involves the chelation of essential metal ions in the enzyme's active site, thereby blocking its function.

Potential in Neurodegenerative Disease Research via Anti-inflammatory Activity

Neuroinflammation is increasingly recognized as a key factor in the onset and progression of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. nih.gov Consequently, compounds with anti-inflammatory properties are of significant interest in the search for new treatments.

Derivatives of benzene have been investigated for their potential to modulate neuroinflammatory processes. For example, certain synthesized 2-dehydroepiandrosterone benzathine derivatives have shown inhibitory effects on the release of nitric oxide (NO) in lipopolysaccharide (LPS)-activated microglia cells. ccspublishing.org.cn Since microglia are the primary immune cells of the central nervous system and their overactivation contributes to neuroinflammation, the ability to suppress their inflammatory response is a promising therapeutic strategy. All tested compounds in one study demonstrated a dose-dependent inhibition of NO release, with some showing IC50 values in the low micromolar range, suggesting their potential in treating neurodegenerative diseases involving microglial activation. ccspublishing.org.cn

Furthermore, indanone derivatives synthesized for potential use in Alzheimer's disease have been evaluated for their ability to inhibit cholinesterases and the self-assembly of amyloid beta (Aβ). beilstein-journals.org The accumulation of Aβ plaques is a hallmark of Alzheimer's and is associated with a chronic inflammatory response in the brain.

Catechol (1,2-dihydroxybenzene) is a structural motif found in many biologically active molecules, including neurotransmitters and natural antioxidants. Derivatives of catechol are of particular interest in neurodegenerative disease research due to their potential to combat oxidative stress, a major contributor to neuronal damage.

While specific research on 4-(1,2-dimethoxyethyl)benzene-1,2-diol is not widely available, the closely related compound 4-(1,2-dihydroxyethyl)benzene-1,2-diol is known. simsonpharma.comchemscene.comcymitquimica.com This compound, also known as (3,4-dihydroxyphenyl)ethylene glycol, features the catechol core. The catechol structure is significant because it can act as a potent antioxidant by donating hydrogen atoms from its hydroxyl groups to neutralize free radicals. This radical-scavenging ability is a key mechanism for protecting cells from oxidative damage.

The presence of a catechol moiety in drug candidates for neurodegenerative diseases is a rational design strategy. The antioxidant properties can help mitigate the neuronal damage caused by reactive oxygen species, which are often produced in excess during neuroinflammatory processes. Furthermore, the structural similarity of some catechol derivatives to endogenous catecholamines (like dopamine (B1211576) and norepinephrine) suggests that they might interact with various receptors and enzymes in the central nervous system, potentially offering multiple mechanisms of therapeutic action.

Contribution to Antiviral Drug Discovery, including HIV-1 Integrase Inhibitors

The benzene ring serves as a versatile scaffold in the design of antiviral agents. Its ability to be functionalized in various ways allows for the creation of molecules that can target different stages of the viral life cycle.

A significant area of contribution is in the development of inhibitors for HIV-1 integrase. This enzyme is a prime target for antiretroviral therapy because it has no human counterpart, which can lead to a better selectivity profile for drugs. nih.gov Many potent HIV-1 integrase inhibitors are derivatives of diketo acids. nih.gov These compounds are characterized by a β-diketo acid moiety that is crucial for their inhibitory activity. While not all of these inhibitors are direct derivatives of this compound, the principles of their design often involve a substituted aromatic ring system to properly position the key functional groups within the enzyme's active site.

Beyond HIV, benzene derivatives have been explored for broader antiviral applications. A systematic investigation into small molecules with a benzene core and multiple hydrophobic arms terminated with sulfate groups has led to the identification of irreversible, virucidal inhibitors effective against a range of viruses, including SARS-CoV-2, H1N1, and HIV. ccspublishing.org.cn The hydrophobic chains and the multivalent presentation of the sulfate moieties on the benzene scaffold were found to be critical for potent antiviral activity. ccspublishing.org.cn

Additionally, novel 5-(1-azido-2-haloethyl) and 5-(1-methoxyethyl) analogues of 2'-deoxyuridine (B118206) have been synthesized and shown to possess antiviral activity against several herpesviruses. nih.gov Although these are nucleoside analogues, the synthesis and modification of the ethyl side chain attached to the heterocyclic base share chemical principles with the functionalization of side chains on a benzene ring.

常见问题

Q. What are the key laboratory-scale synthetic methods for preparing (1,1-Dimethoxyethyl)benzene?

this compound is synthesized via acetal formation. A common method involves reacting benzaldehyde with methanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) under reflux. The reaction is monitored by TLC or GC-MS for completion. After neutralization and extraction, the product is purified via vacuum distillation (bp: 95–98°C at 12 mmHg). Yield optimization requires strict anhydrous conditions to prevent hydrolysis .

Q. How can spectroscopic techniques characterize this compound?

- NMR :

- ¹H NMR (CDCl₃): δ 7.3–7.4 ppm (m, 5H, aromatic), δ 4.4 ppm (s, 2H, CH₂), δ 3.3 ppm (s, 6H, OCH₃).

- ¹³C NMR : δ 108.5 (quaternary C-O), 55.2 (OCH₃), 40.1 (CH₂), aromatic carbons at 126–128 ppm.

Q. What are the critical physical properties influencing laboratory handling?

Key properties:

- Density : 1.008 g/mL at 25°C.

- Boiling Point : 95–98°C at 12 mmHg.

- Refractive Index : 1.49 (n²⁰/D). These properties dictate storage (ambient, desiccated), distillation parameters, and solvent compatibility. High volatility necessitates use in fume hoods .

Q. What safety protocols are essential for handling this compound?

- Use PPE: Nitrile gloves, safety goggles, and lab coats.

- Avoid inhalation via local exhaust ventilation.

- In case of spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Emergency eyewash/safety showers must be accessible .

Advanced Research Questions

Q. How does this compound function as a protecting group, and what are optimal deprotection conditions?

The dimethoxyethyl group protects carbonyls in acid-sensitive reactions. Deprotection is achieved using Bi(OTf)₃ (5 mol%) in wet acetonitrile at 60°C, yielding aldehydes with >90% efficiency. Kinetic studies show the reaction follows first-order kinetics, with activation energy ~45 kJ/mol. Competing hydrolysis pathways are minimized by controlled water content .

Q. What strategies enable regioselective functionalization of the benzene ring in this compound?

The dimethoxyethyl group is electron-donating, directing electrophilic substitution to the para position. Nitration (HNO₃/H₂SO₄) yields 4-nitro derivatives, confirmed by HPLC-MS and X-ray crystallography. Meta-directing groups (e.g., –NO₂) require Friedel-Crafts acylation under Lewis acid catalysis (AlCl₃) at 0°C .

Q. How do steric and electronic effects influence cross-coupling reactions involving this compound?

Suzuki-Miyaura coupling with aryl boronic acids proceeds efficiently using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (80°C). Steric hindrance from the dimethoxyethyl group reduces yields (~60%) compared to unsubstituted analogs. DFT calculations (B3LYP/6-31G*) show increased activation barriers due to steric bulk .

Q. Can computational modeling predict the reactivity of this compound in radical reactions?

Molecular dynamics (MD) simulations (AMBER force field) reveal stabilization of benzyl radicals via resonance with the dimethoxyethyl group. HOMO-LUMO gaps (6.2 eV) computed at the B3LYP/6-311++G** level suggest susceptibility to electrophilic attack. Experimental EPR data correlate with simulated radical intermediates .

Data Contradictions and Validation

- Synthetic Yields : reports >90% yield under optimized conditions, while industrial-scale methods () cite 95% purity. Cross-validate with controlled reagent ratios and inert atmospheres.

- Toxicity Data : Limited ecotoxicological information () necessitates in vitro assays (e.g., Ames test) for comprehensive risk assessment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings